Tubulozole Outperforms Cyclophosphamide and Vincristine in TA3 Mammacarcinoma Survival Prolongation
Tubulozole demonstrated superior therapeutic efficacy compared to cyclophosphamide and vincristine in the TA3 mammacarcinoma model, significantly prolonging median survival time. This tumor-type selectivity is a key differentiator for studies focused on specific cancer histologies [1].
| Evidence Dimension | Antitumor efficacy (median survival prolongation) |
|---|---|
| Target Compound Data | Favorable compared to cyclophosphamide and vincristine in TA3 mammacarcinoma |
| Comparator Or Baseline | Cyclophosphamide and vincristine |
| Quantified Difference | Tubulozole > cyclophosphamide and vincristine for TA3 carcinoma; cyclophosphamide and vincristine gave somewhat better results in L1210 leukemia; tubulozole and cyclophosphamide comparable in MO4 fibrosarcoma |
| Conditions | In vivo murine TA3 mammacarcinoma, L1210 leukemia, and MO4 fibrosarcoma models; intermittent treatment schedule (every 4th day starting 1 day post-inoculation) |
Why This Matters
This tumor-type specific efficacy data is essential for researchers designing preclinical studies in TA3 carcinoma models, where tubulozole provides a clear advantage over standard-of-care agents.
- [1] van Ginckel R, De Brabander M, Vanherck W, Heeres J. The effects of tubulazole, a new synthetic microtubule inhibitor on experimental neoplasms. Eur J Cancer Clin Oncol. 1984;20(1):99-105. doi:10.1016/0277-5379(84)90040-3. PMID: 6537919. View Source
